Cas no 2007917-53-3 (4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid)
4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid
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- MDL: MFCD30471218
- Inchi: 1S/C5H3F2NO2S/c6-4(7)2-3(5(9)10)11-1-8-2/h1,4H,(H,9,10)
- InChI Key: NORMLSCFTVVMDX-UHFFFAOYSA-N
- SMILES: S1C(C(O)=O)=C(C(F)F)N=C1
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 322.1±42.0 °C at 760 mmHg
- Flash Point: 148.6±27.9 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D200530-5mg |
4-(Difluoromethyl)thiazole-5-carboxylic Acid |
2007917-53-3 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D200530-10mg |
4-(Difluoromethyl)thiazole-5-carboxylic Acid |
2007917-53-3 | 10mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D200530-50mg |
4-(Difluoromethyl)thiazole-5-carboxylic Acid |
2007917-53-3 | 50mg |
$ 320.00 | 2022-06-05 | ||
| abcr | AB490189-250 mg |
4-(Difluoromethyl)thiazole-5-carboxylic acid; . |
2007917-53-3 | 250MG |
€905.50 | 2022-03-01 | ||
| Enamine | EN300-343222-0.05g |
4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid |
2007917-53-3 | 95.0% | 0.05g |
$275.0 | 2025-03-18 | |
| Enamine | EN300-343222-0.1g |
4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid |
2007917-53-3 | 95.0% | 0.1g |
$409.0 | 2025-03-18 | |
| Enamine | EN300-343222-0.25g |
4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid |
2007917-53-3 | 95.0% | 0.25g |
$585.0 | 2025-03-18 | |
| Enamine | EN300-343222-0.5g |
4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid |
2007917-53-3 | 95.0% | 0.5g |
$922.0 | 2025-03-18 | |
| Enamine | EN300-343222-1.0g |
4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid |
2007917-53-3 | 95.0% | 1.0g |
$1181.0 | 2025-03-18 | |
| Enamine | EN300-343222-2.5g |
4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid |
2007917-53-3 | 95.0% | 2.5g |
$2316.0 | 2025-03-18 |
4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid Suppliers
4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid
Introduction to 4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 2007917-53-3)
4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2007917-53-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thiazole derivatives, a class of molecules known for their diverse biological activities and utility in drug development. The presence of a difluoromethyl group at the 4-position and a carboxylic acid functionality at the 5-position introduces unique electronic and steric properties, making it a promising scaffold for designing novel therapeutic agents.
The structural framework of 4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid consists of a five-membered ring containing sulfur and nitrogen atoms, which is a common motif in biologically active compounds. The difluoromethyl group, characterized by its electron-withdrawing inductive effect and potential metabolic stability, enhances the lipophilicity and binding affinity of the molecule. This modification is particularly valuable in medicinal chemistry, as it can improve pharmacokinetic profiles and target specificity. The carboxylic acid moiety further expands the synthetic possibilities, allowing for derivatization into esters, amides, or salts, which are common pharmacophores in drug molecules.
In recent years, thiazole derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds have shown efficacy against various diseases, including infectious disorders, cancer, and inflammatory conditions. The unique electronic properties of the difluoromethyl group in 4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid contribute to its potential as an anti-inflammatory agent. Studies have demonstrated that thiazole-based molecules can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The carboxylic acid derivative of this compound may serve as a lead structure for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects.
Moreover, the difluoromethyl group has been widely employed in the design of antiviral and anticancer agents. Its ability to enhance metabolic stability and binding affinity makes it an attractive feature for drug candidates targeting viral proteases or kinases. Preliminary studies on related thiazole derivatives have revealed promising results in inhibiting viral replication and tumor growth. The carboxylic acid functionality allows for further chemical modifications to optimize solubility and bioavailability, which are critical factors in drug development. For instance, esterification of the carboxylic acid group can yield more lipophilic derivatives suitable for oral administration.
The synthesis of 4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid involves multi-step organic transformations that highlight its synthetic versatility. One common approach includes the condensation of thioamides with β-keto esters or ketones under acidic conditions to form the thiazole ring. Subsequent functionalization at the 4-position with a difluoromethyl group can be achieved through halogenation followed by cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The introduction of the carboxylic acid group at the 5-position can be accomplished via oxidation or hydrolysis of appropriate precursors.
The pharmacological profile of 4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid is being actively investigated in academic and industrial research settings. Computational modeling techniques have been employed to predict its binding interactions with biological targets such as enzymes and receptors. These studies aim to identify key structural features responsible for its biological activity and guide further optimization efforts. High-throughput screening (HTS) platforms have also been utilized to assess the compound's potency against a diverse array of disease-related targets.
In conclusion,4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 2007917-53-3) represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. The combination of a difluoromethyl group and a carboxylic acid moiety provides a versatile scaffold for designing novel drugs targeting various diseases. Ongoing research efforts are expected to uncover new insights into its pharmacological properties and pave the way for future clinical applications.
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